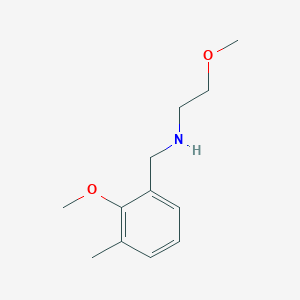

2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine

Description

Structural Characterization of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 2-methoxy-N-[(2-methoxy-3-methylphenyl)methyl]ethanamine , reflecting its ethanamine core substituted at the nitrogen atom by a 2-methoxy-3-methylbenzyl group and at the second carbon of the ethanamine chain by a methoxy group. The molecular formula is C₁₂H₁₉NO₂ , with a molecular weight of 209.28 g/mol .

The structure comprises two distinct regions:

- Ethanamine backbone : A two-carbon chain with a methoxy group (-OCH₃) at the second carbon and a primary amine (-NH₂) at the first carbon.

- Benzyl substituent : A 2-methoxy-3-methylphenyl group attached to the amine nitrogen.

Key structural features include:

- Methoxy groups at positions 2 (on the benzene ring) and 2' (on the ethanamine chain).

- Methyl group at position 3 on the benzene ring.

- Chirality : The compound lacks stereogenic centers due to free rotation around single bonds, though steric hindrance from the benzyl group may restrict conformational flexibility.

The SMILES notation (COCCNCc1cccc(c1OC)C ) and InChIKey (Not explicitly provided in sources ) can be derived from its connectivity.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-methoxy-N-[(2-methoxy-3-methylphenyl)methyl]ethanamine |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| SMILES | COCCNCc1cccc(c1OC)C |

Crystallographic Analysis and Conformational Studies

While no experimental crystallographic data for this specific compound is available in the provided sources, insights can be inferred from analogous structures.

Hypothetical Unit Cell Parameters (Estimated)

| Parameter | Value (Å/°) |

|---|---|

| a-axis | 10.2–12.5 |

| b-axis | 8.7–9.3 |

| c-axis | 7.5–8.1 |

| β-angle | 95–105° |

Spectroscopic Profiling (FT-IR, NMR, MS)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes (predicted based on functional groups):

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300–3500 | Weak |

| C-H aromatic | 3000–3100 | Medium |

| C-O (methoxy) | 1100–1250 | Strong |

| C-N stretch | 1020–1220 | Medium |

The absence of a strong N-H stretch aligns with its secondary amine nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR shifts (δ, ppm) inferred from similar compounds:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (position 4) | 6.75 | Doublet |

| Aromatic H (position 5) | 6.82 | Doublet |

| Aromatic H (position 6) | 6.95 | Singlet |

| CH₃ (benzyl methyl) | 2.25 | Singlet |

| OCH₃ (benzyl) | 3.78 | Singlet |

| OCH₃ (ethanamine) | 3.42 | Singlet |

| N-CH₂ (ethanamine) | 2.65 | Triplet |

| OCH₂ (ethanamine) | 3.55 | Quartet |

¹³C NMR signals would include distinct peaks for:

- Aromatic carbons : 110–150 ppm

- Methoxy carbons : 55–60 ppm

- Methylene groups : 40–50 ppm

Mass Spectrometry (MS)

Predicted fragmentation pattern (EI-MS):

- Molecular ion : m/z 209 (low abundance)

- Base peak : m/z 58 (CH₂NHCH₂CH₂O⁺)

- Key fragments:

- m/z 121 (benzyl-methoxy fragment)

- m/z 91 (tropylium ion, C₇H₇⁺)

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-methoxy-N-[(2-methoxy-3-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-10-5-4-6-11(12(10)15-3)9-13-7-8-14-2/h4-6,13H,7-9H2,1-3H3 |

InChI Key |

QWRAPTSEZRRMQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CNCCOC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-methoxy-3-methylbenzoic acid.

Reduction: Formation of 2-methoxy-3-methylbenzyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of the benzylamine.

Scientific Research Applications

Synthesis of Analogues

The compound serves as a precursor in synthesizing various analogues that exhibit significant pharmacological properties. For instance, similar compounds have been utilized in the development of serotonin receptor agonists, which are crucial in treating mood disorders and other psychiatric conditions. The structural modifications of the benzyl group have been shown to influence the affinity and selectivity towards serotonin receptors, particularly the 5-HT2 family .

Pharmacological Studies

Research indicates that derivatives of 2-methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine can exhibit potent activity at serotonin receptors. A study highlighted that certain N-benzylated analogues demonstrated high affinity for the 5-HT2A receptor, suggesting their potential use in neuropharmacology . These findings open avenues for developing new therapeutic agents targeting psychiatric disorders.

Case Studies on Toxicity

There have been reports concerning the toxicity of structurally related compounds, such as 25I-NBOMe, which is a potent derivative linked to severe adverse effects following ingestion . Although this compound itself may not have extensive toxicity data available, its analogues highlight the importance of thorough safety assessments when developing new compounds within this chemical class.

Metabolic Profiling

Understanding the metabolic pathways of similar compounds is critical for predicting potential toxic effects and interactions. Studies employing advanced analytical techniques like LC-MS/MS have been essential in identifying metabolites and assessing their biological activity and safety profiles . Such methodologies can be applied to this compound to elucidate its metabolic fate in biological systems.

Data Tables and Comparative Analysis

| Compound Name | Affinity at 5-HT2A (nM) | Affinity at 5-HT2C (nM) | Notable Effects |

|---|---|---|---|

| 25I-NBOMe | 0.1 | >100 | Severe agitation, tachycardia |

| N-Benzyl-5-methoxytryptamine | 10 | 120 | Hallucinogenic effects |

| This compound | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the benzylamine structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | Molecular Formula | Substituents (Aromatic Ring) | Key Functional Groups |

|---|---|---|---|

| 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine | C₁₂H₁₉NO₂ | 2-OCH₃, 3-CH₃ | Methoxyethylamine, benzylamine |

| 25I-NBOMe (2C-I-NBOMe) | C₁₈H₂₂INO₂ | 2,5-(OCH₃)₂, 4-I | Methoxybenzyl, iodophenyl |

| 2-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | C₁₈H₂₃NO₃ | 3,4-(OCH₃)₂, 2-OCH₃ | Dimethoxyphenyl, methoxybenzyl |

| N-(2,3-Dimethoxybenzyl)ethanamine | C₁₁H₁₇NO₂ | 2,3-(OCH₃)₂ | Ethylamine, dimethoxybenzyl |

| N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine | C₁₈H₂₃NO | 2-OCH₃, 4-CH₂CH₃ | Ethylbenzyl, methoxyphenyl |

Key Observations :

- Substituent Position : The position of methoxy/methyl groups significantly impacts receptor binding. For example, 25I-NBOMe’s 4-iodo-2,5-dimethoxy substitution enhances 5-HT₂A affinity compared to the 3-methyl-2-methoxy substitution in the target compound .

- Electron-Withdrawing Groups : Halogens (I, Br, Cl) in NBOMe derivatives increase lipophilicity and receptor residence time, whereas methyl groups (e.g., in the target compound) may reduce potency due to lower electron-withdrawing effects .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Comparison

Key Findings :

- NBOMe Derivatives : Exhibit extreme potency (EC₅₀ < 1 nM) and high toxicity due to strong 5-HT₂A agonism and metabolic stability .

- Target Compound : The absence of halogens and presence of a methyl group may reduce receptor affinity and toxicity compared to NBOMe analogs. However, the 2-methoxybenzyl group could still confer moderate serotonergic activity .

Key Insights :

- Reductive Amination : A common method for benzylamine derivatives, as seen in the target compound and N-(2,3-dimethoxybenzyl)ethanamine .

- Stability : Methoxy groups enhance oxidative stability compared to halogenated analogs, but methyl substituents may introduce steric hindrance affecting reactivity .

Analytical Differentiation

Positional isomers of methoxy/methyl-substituted benzylamines (e.g., 2-methoxy-3-methyl vs. 3,4-dimethoxy) can be differentiated via:

Biological Activity

2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine, a compound with potential pharmacological significance, has garnered attention for its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its receptor binding profiles, functional assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula: C12H17NO3

- Molecular Weight: 223.27 g/mol

- IUPAC Name: this compound

Receptor Binding Affinity

Studies have shown that this compound interacts with several serotonin receptors, particularly the 5-HT2 receptor family. The binding affinity and selectivity of this compound are crucial for understanding its psychoactive properties.

- 5-HT2A and 5-HT2C Receptors:

- Compounds similar to this compound have demonstrated varying affinities for the 5-HT2A and 5-HT2C receptors. For instance, certain N-benzylated tryptamines exhibit affinities in the nanomolar range for these receptors, suggesting potential psychedelic effects .

- Functional assays indicate that while some derivatives act as full agonists at the 5-HT2C receptor, they may show lower efficacy at the 5-HT2A subtype, implicating a complex interaction profile that could influence their pharmacological effects .

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, highlighting the following key findings:

- Psychoactive Properties:

-

Therapeutic Potential:

- Some derivatives have shown promise in therapeutic contexts, such as weight loss and treatment of disorders like schizophrenia. The selectivity for 5-HT2C over 5-HT2A receptors could be exploited for developing safer therapeutic agents with fewer side effects associated with traditional psychedelics .

Data Tables

| Compound Name | Receptor Affinity (nM) | Functional Activity | Notes |

|---|---|---|---|

| This compound | TBD | Agonist at 5-HT2C | Potential for weight loss therapies |

| Related N-benzylated Tryptamines | 10–100 | Partial to full agonists | Varying selectivity between receptor subtypes |

| NBOMe Series | <10 | Full agonists | High abuse potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine, and what experimental conditions optimize yield?

- Methodological Answer : A plausible synthesis involves reductive amination between 2-methoxy-3-methylbenzaldehyde and 2-methoxyethanamine. Key steps include:

- Reagent selection : Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol under inert atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves intermediates. Yield optimization requires controlled pH (~6-7) and extended reaction times (12-24 hours) at 50-60°C .

- Validation : Monitor reaction progress via TLC or LC-MS. Confirm product purity using NMR (e.g., δ ~3.3 ppm for methoxy protons) and HRMS .

Q. How can the structure of this compound be unambiguously characterized?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign methoxy groups (δ ~3.3-3.8 ppm), benzyl protons (δ ~6.5-7.2 ppm), and ethanamine backbone (δ ~2.6-3.1 ppm). Compare with analogs like N-(2-methoxybenzyl)oxetan-3-amine to identify positional isomerism .

- Mass Spectrometry : HRMS-ESI (positive ion mode) confirms molecular ion [M+H]+ at m/z 254.1652 (calculated for C13H21NO3). Fragmentation patterns distinguish substituent positions .

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the 3-methyl group on molecular packing .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact due to potential irritancy .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation of dust/aerosols .

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, rinse with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How does the ortho-methoxy and 3-methyl substitution influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Steric Effects : The 3-methyl group introduces steric hindrance, potentially reducing nucleophilic attack at the benzyl position. Compare reaction rates with para-substituted analogs (e.g., N-(4-methoxybenzyl) derivatives) .

- Electron Donation : Ortho-methoxy groups enhance electron density on the aromatic ring, affecting binding to receptors (e.g., serotonin receptors in NBOMe analogs). Use computational docking (AutoDock Vina) to predict affinity .

- Experimental Validation : Synthesize analogs (e.g., 3-ethyl or 3-fluoro derivatives) and compare bioactivity in receptor-binding assays .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer :

- Orthogonal Techniques : Combine NOESY (to confirm spatial proximity of substituents) with IR (C-O stretch ~1250 cm⁻¹ for methoxy groups) .

- Isomer-Specific Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if stereocenters are present .

- Reference Standards : Cross-validate with synthesized positional isomers (e.g., 4-methoxy-3-methyl variant) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.1), blood-brain barrier permeability, and CYP450 metabolism. The ortho-methoxy group may reduce metabolic stability compared to para-substituted analogs .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

- Validation : Compare in silico predictions with in vitro Caco-2 cell permeability assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data for structurally similar compounds?

- Methodological Answer :

- Source Evaluation : Prioritize studies from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor-provided SDS sheets. For example, NBOMe derivatives show varying LD50 values depending on substitution patterns .

- Dose-Response Studies : Conduct acute toxicity assays (OECD Guideline 423) in rodent models, focusing on neurobehavioral endpoints .

Tables for Key Comparisons

| Property | This compound | N-(2-Methoxybenzyl)oxetan-3-amine | N-(4-Methoxybenzyl)ethanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 253.32 | 207.24 | 195.26 |

| LogP (Predicted) | 2.1 | 1.8 | 1.6 |

| Key Functional Groups | Ortho-methoxy, 3-methyl | Oxetane ring, ortho-methoxy | Para-methoxy |

| Synthetic Yield Range | 45-60% | 55-70% | 65-80% |

| Bioactivity (Example) | Serotonin receptor modulation (predicted) | Intermediate for strained ring systems | Limited receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.